molecular formula C8H19NO B1517059 (2-Methoxyethyl)(pentan-3-yl)amine CAS No. 1019551-00-8

(2-Methoxyethyl)(pentan-3-yl)amine

Cat. No.: B1517059
CAS No.: 1019551-00-8
M. Wt: 145.24 g/mol
InChI Key: NDKWAYMBWFBCJM-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(pentan-3-yl)amine is an organic compound with the molecular formula C8H19NO. It is characterized by the presence of a methoxyethyl group attached to a pentan-3-ylamine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution Reaction: One common synthetic route involves the reaction of 2-methoxyethanol with pentan-3-yl bromide or chloride in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

  • Reductive Amination: Another method involves the reductive amination of 2-methoxyethanol with pentan-3-one. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) and an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as aldehydes, ketones, and carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Strong bases like sodium hydride (NaH) and nucleophiles such as halides are typically employed.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, carboxylic acids.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Various amine derivatives.

Scientific Research Applications

(2-Methoxyethyl)(pentan-3-yl)amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Methoxyethyl)(pentan-3-yl)amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

(2-Methoxyethyl)(pentan-3-yl)amine is similar to other amines and ethers, but its unique structure sets it apart. Some similar compounds include:

  • N-ethyl-N-(2-methoxyethyl)amine

  • N-(2-methoxyethyl)propylamine

  • N-(2-methoxyethyl)butylamine

These compounds share the methoxyethyl group but differ in the alkyl chain length and structure, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

N-(2-methoxyethyl)pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-4-8(5-2)9-6-7-10-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKWAYMBWFBCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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